1-(4-Aminophenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-Aminophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by a cyclopropane ring attached to a carbonitrile group and a para-substituted amino group on a phenyl ring.
Preparation Methods
The synthesis of 1-(4-Aminophenyl)cyclopropanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylcyclopropanecarbonitrile with a reducing agent to convert the nitro group to an amino group. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Aminophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The carbonitrile group can participate in nucleophilic addition reactions, further modulating its activity .
Comparison with Similar Compounds
1-(4-Aminophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)cyclopropanecarbonitrile: Differing by the presence of a nitro group instead of an amino group, affecting its reactivity and applications.
1-(4-Aminophenyl)cyclopentanecarbonitrile: Featuring a cyclopentane ring instead of a cyclopropane ring, which influences its steric properties and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108858-86-2 | |
Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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